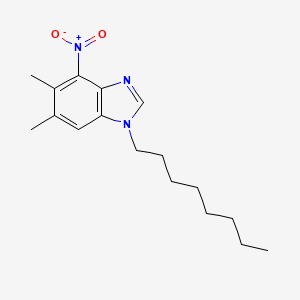

5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

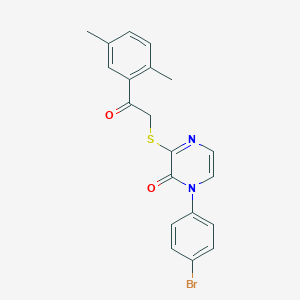

“5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole” is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, four carbon atoms, and two double bonds . The benzimidazole nucleus is discovered way back in 1944, when Woolley speculated that benzimidazoles resemble purine-like structure and elicit some biological application .

Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

- Benzimidazoles, including 5,6-dimethylbenzimidazole, exhibit antimicrobial properties. Researchers have explored their potential as agents against bacteria, fungi, and parasites . Further studies could focus on specific mechanisms of action and optimization for targeted applications.

- The benzimidazole moiety has attracted attention in cancer research. Investigations have revealed its potential as a scaffold for developing novel anticancer agents. Researchers have synthesized derivatives of 5,6-dimethylbenzimidazole and evaluated their cytotoxicity against cancer cells . Future work may involve structure-activity relationship studies and in vivo testing.

- Benzimidazoles have been explored as antiviral agents. Their activity against various viruses, including RNA viruses, warrants further investigation. 5,6-dimethylbenzimidazole derivatives could be evaluated for their efficacy against specific viral infections .

- Historically, benzimidazoles have been used as anthelmintic drugs. Thiabendazole, a related compound, was discovered in the 1950s and led to extensive screening of benzimidazoles for anthelmintic activity . Research could focus on optimizing derivatives for specific parasitic diseases.

- A novel series of benzimidazole derivatives, including those containing 5,6-dimethylbenzimidazole, has been synthesized and screened for antihypertensive effects. These derivatives showed promising activity . Further investigations could explore their mechanism of action and potential clinical applications.

- 5,6-dimethylbenzimidazole is an intermediate in the biosynthesis of vitamin B12 (cobalamin). It forms the axial region of vitamin B12 and chelates the central cobalt atom. Understanding its role in this essential cofactor could have implications for health and nutrition .

Antimicrobial Activity

Anticancer Potential

Antiviral Applications

Antiparasitic Properties

Antihypertensive Activity

Role in Vitamin B12 Synthesis

Zukünftige Richtungen

The future directions for “5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole” and similar compounds involve overcoming challenges such as drug resistance, costly and tedious synthetic methods, little structural information of receptors, and lack of advanced software . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Eigenschaften

IUPAC Name |

5,6-dimethyl-4-nitro-1-octylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-4-5-6-7-8-9-10-19-12-18-16-15(19)11-13(2)14(3)17(16)20(21)22/h11-12H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHZDYTZSZFLTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=NC2=C1C=C(C(=C2[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester](/img/structure/B2739584.png)

![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739588.png)

![5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2739592.png)

![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739599.png)

![4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2739604.png)